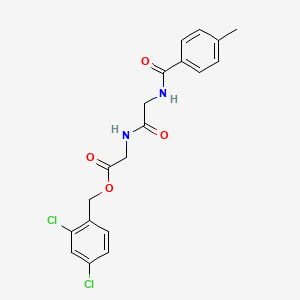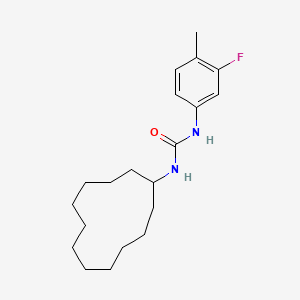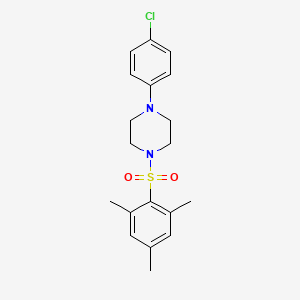
N-(3-fluorophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(3-fluorophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as FMePy, is a chemical compound with potential applications in scientific research. It is a member of the pyrrolidine class of compounds, which are known for their diverse biological activities. FMePy has been shown to have a range of effects on biochemical and physiological processes, making it an interesting compound for further study.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is thought to act on a range of biochemical and physiological processes. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of pain and inflammation. This compound has also been shown to modulate the activity of ion channels, such as the TRPV1 receptor, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has a range of effects on biochemical and physiological processes. In animal models, this compound has been shown to have analgesic and anti-inflammatory effects, as well as anticonvulsant and anxiolytic effects. This compound has also been shown to have cytotoxic effects on cancer cells, as well as neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have effects on memory and learning, making it a potential candidate for the development of new cognitive enhancers.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-fluorophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has a range of effects on biochemical and physiological processes, making it a useful compound for a range of scientific research areas. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, this compound has not yet been studied in humans, so its safety and efficacy in humans is not known.
Future Directions
There are a number of future directions for the study of N-(3-fluorophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is in the development of new pain medications. This compound has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, this compound has been studied for its potential use in the treatment of cancer, as well as neurodegenerative diseases. Future studies could focus on further characterizing the mechanism of action of this compound, as well as its safety and efficacy in humans. Overall, this compound has potential applications in a range of scientific research areas, making it an interesting compound for further study.
Scientific Research Applications
N-(3-fluorophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has potential applications in a range of scientific research areas. One area of interest is in the study of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3-fluorophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-5-2-3-8-16(12)21-11-13(9-17(21)22)18(23)20-15-7-4-6-14(19)10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEWXOUZHGJUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4855656.png)
![3-[(2-ethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4855680.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4855691.png)

![isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4855694.png)
![5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide](/img/structure/B4855703.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4855705.png)

![3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4855711.png)
![2-{[4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4855718.png)

![1-butyl-5-oxo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4855731.png)

![ethyl 1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4855736.png)